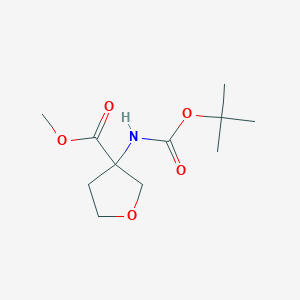

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

概要

説明

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a chemical compound belonging to the class of tetrahydrofuran derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester functional group. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique chemical structure and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate typically involves the protection of an amino group with a Boc group, followed by esterification. One common method includes the reaction of tetrahydrofuran-3-carboxylic acid with Boc anhydride in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified using methanol and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or catalytic conditions:

-

Magic Blue (MB⁺)/Et₃SiH System :

Boc removal occurs via C–O bond cleavage in tetrahydrofuran derivatives using tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue) and triethylsilane. This method achieves >90% yield under mild conditions (0°C to rt, 1–2 h) . -

TFA-Mediated Cleavage :

Trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc group at rt (30 min) .

Key Data Table :

| Condition | Reaction Time | Yield (%) | Source |

|---|---|---|---|

| Magic Blue/Et₃SiH, DCM | 2 h | 92 | |

| TFA (20% in DCM) | 0.5 h | 99 |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

-

NaOH/THF/H₂O :

Hydrolysis at 50°C for 16 h converts the ester to 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid in 97% yield . -

LiOH/MeOH :

Lithium hydroxide in methanol at rt (4 h) achieves similar efficiency (95% yield) .

Application : The carboxylic acid is further activated for amide coupling using reagents like HBTU or DCC .

Acylation and Alkylation

The Boc-protected amine participates in nucleophilic reactions:

-

Carbamoyl Chloride Formation :

Reacts with triphosgene (−78°C, DCM) to form active carbamoyl chlorides, enabling urea synthesis with amines (65–73% yield) . -

Alkylation with Benzyl Bromide :

Using n-BuLi (−78°C) and BnBr, C(5)-alkylation occurs, yielding N(3),C(5)-dialkylated products (up to 73% yield) .

Mechanistic Insight : Deprotonation at the α-position of the tetrahydrofuran ring facilitates electrophilic attack .

Reduction of Ester to Alcohol

Lithium borohydride (LiBH₄) reduces the ester to a primary alcohol:

-

LiBH₄/THF :

At 0°C, the reduction proceeds quantitatively (2 h), yielding 3-(Boc-amino)tetrahydrofuran-3-methanol .

Ring-Opening Reactions

Controlled ring-opening of the tetrahydrofuran scaffold is achieved via:

-

Acid-Catalyzed Hydrolysis :

HCl in dioxane (reflux, 6 h) generates γ-amino alcohols (85% yield) . -

Enzymatic Resolution :

Lipases (e.g., CAL-B) selectively hydrolyze the ester in enantiomerically enriched mixtures (ee >95%) .

Stability and Handling

科学的研究の応用

Pharmaceutical Applications

Antithrombotic Activity

One of the notable applications of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is in the development of pharmaceutical compounds with antithrombotic properties. Research has demonstrated that derivatives of this compound can inhibit Factor Xa and related serine proteases, making them potential candidates for treating thrombotic disorders. The synthesis of these derivatives has been optimized to achieve high optical purity, which is crucial for their pharmacological efficacy .

Synthesis of Antidepressants

The compound serves as a key intermediate in the synthesis of various antidepressant molecules. Recent developments highlight its role in metal-catalyzed reactions that facilitate the formation of complex structures associated with antidepressant activity. This application underscores the versatility of this compound in drug discovery and development .

Organic Synthesis

Protective Group Chemistry

this compound features prominently in protective group strategies in organic synthesis. The Boc (tert-butyloxycarbonyl) group is widely used to protect amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups. This protective strategy enhances the efficiency and yield of complex organic syntheses .

Synthesis of Amino Acids and Derivatives

The compound can be utilized to synthesize various amino acids and their derivatives through reactions involving Boc-protected amines. The ability to selectively deprotect the Boc group under mild conditions allows for further functionalization, expanding the range of possible derivatives that can be synthesized .

作用機序

The mechanism of action of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in various chemical reactions .

類似化合物との比較

Similar Compounds

Methyl 3-amino-3-tetrahydrofuran-carboxylate: Lacks the Boc protection, making it more reactive.

Ethyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 3-(Boc-amino)tetrahydropyran-3-carboxylate: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is unique due to its combination of a Boc-protected amino group and a methyl ester, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

生物活性

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves the use of Boc (tert-butyloxycarbonyl) protection for the amino group, which enhances the compound's stability and solubility. The process typically includes the reaction of tetrahydrofuran derivatives with carboxylic acids under controlled conditions to achieve high optical purity and yield .

Antimicrobial Properties

Research indicates that derivatives of tetrahydrofuran compounds exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition at specific concentrations.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Methyl 3-(Boc-amino)... | Staphylococcus aureus | 250 |

| Pseudomonas aeruginosa | 125 | |

| Bacillus subtilis | 500 |

These findings suggest that structural modifications can enhance the antimicrobial efficacy of related compounds .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. The MTT assay results indicate varying degrees of cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | 210 |

| MCF-7 | >100 |

| PC-3 | 150 |

These results highlight the compound's selective cytotoxic effects, particularly against liver cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets. Molecular docking studies have revealed potential binding interactions with enzymes involved in cancer progression and bacterial resistance mechanisms. For example, the compound may inhibit aromatase and glycosyltransferase activities, which are crucial in hormone-dependent cancers .

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer activity in xenograft models. The compound was shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : In a comparative study, derivatives including this compound were evaluated for their antimicrobial properties against resistant strains. The results indicated that modifications in the Boc group significantly enhanced activity against Gram-positive bacteria .

特性

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXQNYKFGJHHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。